Enzyme Inhibition Potency: 2-Azatyrosine vs. 3-Azatyrosine vs. Tyrosine in Tyrosine Phenol-Lyase (TPL) Competitive Inhibition
Azatyrosine (2-aza-L-tyrosine) is a significantly more potent competitive inhibitor of tyrosine phenol-lyase (TPL) from *Citrobacter freundii* compared to its positional isomer 3-azatyrosine and the natural substrate L-tyrosine. The Ki value for 2-aza-L-tyrosine is 135 μM, whereas the Ki for 3-aza-L-tyrosine is 3.4 mM—a 25-fold difference in inhibitory potency [1]. The natural substrate L-tyrosine exhibits no inhibitory activity under these conditions. Notably, 2-aza-L-tyrosine is identified as the most potent competitive inhibitor of TPL reported to date [1]. Furthermore, the D-enantiomer of 2-azatyrosine is inactive as an inhibitor, as demonstrated by the finding that the Ki value of 2-aza-L-tyrosine is half that of the racemic 2-aza-DL-tyrosine mixture [1]. Additionally, 2-azatyrosine reacts approximately 10-fold faster to form a quinonoid intermediate upon binding to TPL compared to 3-azatyrosine [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for tyrosine phenol-lyase (TPL) from *Citrobacter freundii* |
|---|---|
| Target Compound Data | Ki = 135 μM (2-aza-L-tyrosine) |
| Comparator Or Baseline | 3-Aza-L-tyrosine: Ki = 3.4 mM; L-tyrosine: no inhibition |
| Quantified Difference | 25-fold lower Ki (stronger inhibition) for 2-azatyrosine vs. 3-azatyrosine; ~10-fold faster quinonoid intermediate formation rate |
| Conditions | In vitro enzyme inhibition assay using purified TPL from *Citrobacter freundii*; kinetic parameters determined via standard Michaelis-Menten analysis |
Why This Matters
For researchers studying TPL as a therapeutic target or as a biocatalytic tool, azatyrosine provides a 25-fold potency advantage over the 3-aza isomer, enabling lower compound usage and more robust inhibition in enzymatic assays.
- [1] Watkins, E. B., & Phillips, R. S. (2001). Inhibition of tyrosine phenol-lyase from *Citrobacter freundii* by 2-azatyrosine and 3-azatyrosine. Biochemistry, 40(49), 14862-14868. View Source
